molecular formula C10H10Cl2N4O2 B12943312 4-Chloro-1-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid

4-Chloro-1-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12943312
M. Wt: 289.11 g/mol
InChI Key: DKVYIPFKPGAMFE-UHFFFAOYSA-N
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Description

4-Chloro-1-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes two pyrazole rings substituted with chlorine and methyl groups. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 4-chloro-3,5-dimethyl-1H-pyrazole, which is then further reacted to introduce the carboxylic acid group and the second pyrazole ring. The reaction conditions often involve the use of solvents like diethyl ether and reagents such as sulfuryl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps like chlorination, methylation, and carboxylation, followed by purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Chloro-1-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Chloro-1-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid include:

Uniqueness

What sets this compound apart is its dual pyrazole ring structure with specific chlorine and methyl substitutions. This unique configuration imparts distinctive chemical properties and reactivity, making it valuable for various research applications .

Properties

Molecular Formula

C10H10Cl2N4O2

Molecular Weight

289.11 g/mol

IUPAC Name

4-chloro-1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H10Cl2N4O2/c1-5-8(12)6(2)16(13-5)4-15-3-7(11)9(14-15)10(17)18/h3H,4H2,1-2H3,(H,17,18)

InChI Key

DKVYIPFKPGAMFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CN2C=C(C(=N2)C(=O)O)Cl)C)Cl

Origin of Product

United States

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